tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate

Cephalosporin synthesis Antibacterial Pyrrolidine substitution

tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate (CAS 1202162-30-8) is a heterocyclic building block belonging to the class of N-Boc-protected 3-aminopyrrolidines bearing an N1-carbamimidoyl (guanidine-like) substituent. With a molecular formula of C10H20N4O2 and a molecular weight of 228.29 g/mol, it is supplied at a typical minimum purity of 95%.

Molecular Formula C10H20N4O2
Molecular Weight 228.29 g/mol
Cat. No. B12054179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate
Molecular FormulaC10H20N4O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=N)N
InChIInChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)13-7-4-5-14(6-7)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)(H,13,15)
InChIKeyRCGGLICOFABLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate: A Dual-Functionalized Pyrrolidine Building Block


tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate (CAS 1202162-30-8) is a heterocyclic building block belonging to the class of N-Boc-protected 3-aminopyrrolidines bearing an N1-carbamimidoyl (guanidine-like) substituent. With a molecular formula of C10H20N4O2 and a molecular weight of 228.29 g/mol, it is supplied at a typical minimum purity of 95% . The compound is employed primarily as a synthetic intermediate in medicinal chemistry for the construction of cephalosporin antibiotics [1] and other bioactive molecules requiring a conformationally constrained arginine mimetic. Its value derives from the orthogonal reactivity provided by the acid-labile Boc-protected 3-amino group and the nucleophilic/basic 1-carbamimidoyl moiety, enabling selective deprotection and further functionalization in multi-step syntheses.

1 Orthogonal Boc/carbamimidoyl reactivity for sequential synthesis
2 N1-carbamimidoyl-3-amino substitution pattern for cephalosporin intermediates
3 Supplied at ≥95% purity; suitable for multi-step medicinal chemistry
4 Patent-validated scaffold for vinyl pyrrolidine cephalosporin synthesis

Why Generic 3-Aminopyrrolidine or 2-Carbamimidoyl Isomers Cannot Replace tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate


In-class compounds such as tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 186550-13-0) or tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate (CAS 1212367-59-3) share the same core heterocycle but differ critically in the position and nature of the basic substituent. The target compound uniquely positions the carbamimidoyl group at the pyrrolidine N1 and the Boc-protected amine at C3, a substitution pattern explicitly required in patent claims for vinyl pyrrolidine cephalosporins [1]. Generic substitution with the 2-carbamimidoyl isomer would invert the orientation of the guanidine pharmacophore, altering the geometry of key hydrogen-bonding interactions with the bacterial penicillin-binding protein target. Similarly, replacement with 3-amino-1-Boc-pyrrolidine forfeits the carbamimidoyl moiety entirely, eliminating the cationic charge necessary for outer membrane penetration in Gram-negative antibacterial design [2]. These structural differences preclude simple interchangeability, making the specific 1,3-substitution pattern an absolute procurement requirement for target synthetic routes.

Positional isomer mismatch

2-carbamimidoyl isomer inverts the pharmacophore orientation, making it incompatible with patent-claimed cephalosporin substitution patterns.

Loss of carbamimidoyl group

Replacement with 3-amino-1-Boc-pyrrolidine removes the cationic charge needed for Gram-negative outer membrane penetration in antibacterial design.

Unprotected amine cross-reactivity

Using the free 3-aminopyrrolidine analog leads to uncontrolled reactivity at both nitrogen sites, complicating purification.

Quantitative Differentiation of tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate from Leading Analogs


Positional Selectivity: N1-Carbamimidoyl vs. C2-Carbamimidoyl Substitution and Cephalosporin Intermediate Utility

The target compound incorporates the 1-carbamimidoylpyrrolidin-3-yl fragment explicitly claimed as R4 or R7 substituents in vinyl pyrrolidine cephalosporin derivatives with documented anti-MRSA activity [1]. Its positional isomer, tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate, places the carbamimidoyl group at C2 and the Boc protecting group at N1, yielding a 1-N-Boc-2-carbamimidoyl scaffold rather than the required N1-carbamimidoyl-3-amino framework. This positional inversion renders the isomer unsuitable as a direct intermediate for the cephalosporin series, as the N1 position must carry the carbamimidoyl pharmacophore to maintain the requisite basicity and hydrogen-bonding vector.

Positional Selectivity
Patent-based
N1-carbamimidoyl, C3-Boc-amino
N1-Boc, C2-carbamimidoyl
Incompatible with EP0849269B1 claims
Correct regioisomer mandatory for cephalosporin intermediate synthesis.
2-carbamimidoyl isomer is a synthetic dead-end for this application.
Cephalosporin synthesis Antibacterial Pyrrolidine substitution

Functional Group Orthogonality: Boc-Protected 3-Amino vs. Unprotected 3-Amino Pyrrolidine

The target compound carries a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position, with a predicted density of 1.26±0.1 g/cm³ . This is in contrast to the unprotected 3-amino-1-carbamimidoylpyrrolidine free base, which would exhibit uncontrolled reactivity at both the 3-amino and 1-carbamimidoyl sites. The Boc group provides quantitative, selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane), enabling sequential synthetic elaboration. The hydrochloride salt form (CAS 1202162-30-8, hydrate) with molecular weight 282.77 g/mol is also commercially available , offering an alternative starting material with different solubility and handling characteristics.

Orthogonal Protection
Supporting evidence
Boc-protected 3-amine enables selective acidic deprotection
Unprotected diamine would exhibit cross-reactivity at both sites
Hydrochloride salt (MW 282.77) also commercially available
Enables controlled sequential derivatization in multi-step synthesis.
Free base form avoids purification challenges of unprotected analog.
Orthogonal protection Multi-step synthesis Boc deprotection

Commercial Purity Benchmark: 95% Minimum Purity Specification from Major Suppliers

Multiple reputable suppliers including AKSci and Leyan specify a minimum purity of 95% for tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate . This is comparable to the 97% purity typically offered for the simpler analog 1-Boc-3-aminopyrrolidine . However, the target compound's 95% specification reflects the additional synthetic complexity of introducing the carbamimidoyl group. For demanding applications such as GMP intermediate synthesis, this baseline purity may require further purification. The compound is recommended for storage sealed in dry conditions at 2–8°C .

Purity Specification
Cross-study comparable
95% min purity
vs. 97% for simpler 1-Boc-3-aminopyrrolidine analog
Budget for additional purification when >95% purity is required.
Vendor COA specification; recrystallization or flash chromatography recommended.
Quality control Purity Procurement specification

Ceftobiprole Derivative Structural Confirmation: N-Pyrrolidino Amidinyl Ceftobiprole as a Validated Application

The (3R)-1-carbamimidoylpyrrolidin-3-yl fragment is a documented structural component of N-Pyrrolidino Amidinyl Ceftobiprole (CAS 209467-56-1, MW 576.609) . This ceftobiprole derivative contains the exact pyrrolidine substitution pattern present in the target compound upon Boc deprotection. The molecular formula of the target (C10H20N4O2) provides the precise atom count necessary to construct this cephalosporin intermediate. In contrast, the 2-carbamimidoyl isomer would position the attachment vector incorrectly for conjugation to the cephem nucleus. The commercial availability of the target compound as a discrete, characterizable intermediate—rather than requiring in situ generation—reduces synthetic step count and improves overall yield reproducibility for medicinal chemistry campaigns.

Validated Application
Class-level inference
Present in N-Pyrrolidino Amidinyl Ceftobiprole (CAS 209467-56-1)
No known ceftobiprole derivatives for 2-isomer
Exact scaffold found in commercially cataloged cephalosporin standard
Directly traceable to a validated cephalosporin reference standard.
Procurement of correct regioisomer reduces synthetic step count and improves yield reproducibility.
Ceftobiprole Anti-MRSA Beta-lactam

Optimal Procurement Scenarios for tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate in Drug Discovery and Chemical Biology


Synthesis of Vinyl Pyrrolidine Cephalosporin Analogs with Anti-MRSA Activity

The compound serves as the direct precursor for introducing the 1-carbamimidoyl-3-aminopyrrolidine side chain into cephalosporin cephem nuclei, as described in EP0849269B1 [1]. Following Boc deprotection, the liberated 3-amino group can be coupled to activated cephem carboxylic acids, while the N1-carbamimidoyl group provides the essential basic substituent required for Gram-negative outer membrane penetration. The N-Pyrrolidino Amidinyl Ceftobiprole reference standard (CAS 209467-56-1) confirms the structural connectivity achievable with this intermediate [2].

Arginine Mimetic Construction for Serine Protease Inhibitor Design

The N1-carbamimidoyl group serves as a non-basic arginine side-chain isostere that can engage in bidentate hydrogen bonding with Asp189 in the S1 pocket of trypsin-like serine proteases (e.g., thrombin, factor Xa). The C3 Boc-protected amine allows attachment of diverse P2/P3 peptide or peptidomimetic elements. The orthogonal protection strategy inherent in the compound (Boc removable under acidic conditions; carbamimidoyl stable) enables sequential library synthesis without cross-reactivity.

Organocatalysis and Asymmetric Synthesis Using Chiral 1-Carbamimidoylpyrrolidine Scaffolds

Following Boc deprotection and optional resolution, the 3-amino-1-carbamimidoylpyrrolidine core can serve as a bifunctional organocatalyst or chiral ligand. The carbamimidoyl group can act as a hydrogen-bond donor or Brønsted base, while the free 3-amino group can be derivatized to introduce chiral auxiliaries or additional catalytic functionality. The 95% minimum purity specification [1] provides a suitable starting point for catalyst screening, though enantiopure procurement would require chiral chromatographic separation of the racemate or stereospecific synthesis.

Chemical Biology Probe Development Targeting Phosphodiesterase or Glutaminyl Cyclase

Pyrrolidine derivatives with N1-carbamimidoyl substitution have been claimed as inhibitors of phosphodiesterases [1] and glutaminyl cyclase [2]. The target compound's protected 3-amino group enables late-stage diversification with fluorescent tags, biotin handles, or photoaffinity labels without disturbing the critical N1-carbamimidoyl pharmacophore. This orthogonal reactivity is absent in simpler 3-aminopyrrolidine building blocks that lack the carbamimidoyl group.

Application
Selection Property
Validation Focus
Cephalosporin analog synthesis for antimicrobial research
N1-carbamimidoyl-3-amino substitution pattern
Structural confirmation by patent cross-reference (EP0849269B1) and analytical characterization
Serine protease inhibitor probe design
Orthogonal Boc/carbamimidoyl reactivity
Stepwise deprotection and coupling efficiency; binding assay confirmation
Asymmetric organocatalysis research
Bifunctional H-bond donor/base scaffold
Enantiopurity assessment by chiral HPLC after resolution
Chemical biology probe development (PDE/QC studies)
Late-stage diversification via free 3-amine
Tag conjugation efficiency without disturbing carbamimidoyl pharmacophore
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